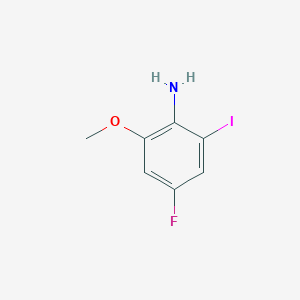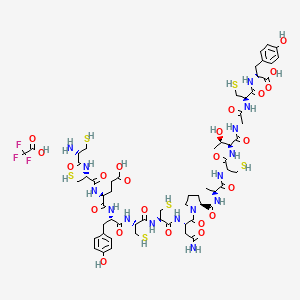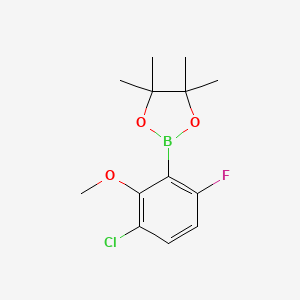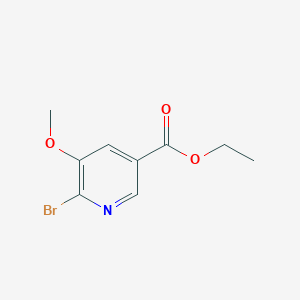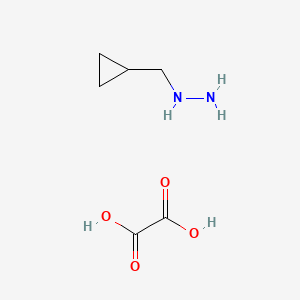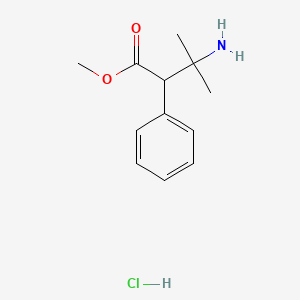
Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride
Descripción general
Descripción
Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride, also known as MAMBA hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenylbutanoic acid and has a unique chemical structure that makes it useful in different research areas.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride hydrochloride involves the inhibition of the cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators in the body. By inhibiting these enzymes, Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride hydrochloride can effectively reduce inflammation and pain.
Biochemical and Physiological Effects
Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride hydrochloride has been shown to have significant biochemical and physiological effects in animal models. Studies have demonstrated that this compound can effectively reduce inflammation and pain without causing significant side effects. Additionally, Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride hydrochloride has been shown to have antioxidant properties, which can help protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride hydrochloride in lab experiments is its high purity and stability. This compound is relatively easy to synthesize, and its purity can be enhanced through recrystallization and chromatography techniques. However, one of the limitations of using Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride hydrochloride in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain research areas.
Direcciones Futuras
There are several future directions for the research and development of Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride hydrochloride. One potential area of application is in the development of novel anti-inflammatory and analgesic drugs. Additionally, further studies are needed to evaluate the potential toxicity of this compound and to determine its safety profile in humans. Finally, the biochemical and physiological effects of Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride hydrochloride need to be further elucidated to fully understand its potential applications in various research areas.
Conclusion
In conclusion, Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride hydrochloride is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound has been extensively studied for its potential as an anti-inflammatory and analgesic agent, and its mechanism of action has been elucidated. While there are limitations to the use of Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride hydrochloride in lab experiments, its high purity and stability make it a valuable compound for future research and development.
Aplicaciones Científicas De Investigación
Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride hydrochloride has been extensively studied for its potential applications in various scientific research areas. One of the significant areas of application is in the field of medicinal chemistry, where this compound has been evaluated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride hydrochloride can effectively reduce inflammation and pain in animal models, making it a promising compound for future drug development.
Propiedades
IUPAC Name |
methyl 3-amino-3-methyl-2-phenylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2,13)10(11(14)15-3)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNSLBDNKBDIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




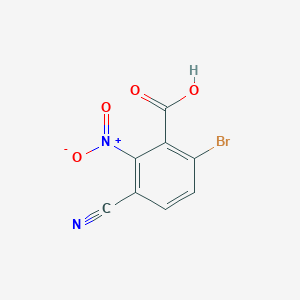


![6A-Trifluoromethyl-Tetrahydro-Pyrrolo[3,4-C]Pyrrole-2,3A-Dicarboxylic Acid 2-Tert-Butyl Ester 3A-Ethyl Ester](/img/structure/B1460568.png)
